molecular formula C20H14N6O3 B11188111 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11188111
M. Wt: 386.4 g/mol
InChI Key: DZLYWYZDPBZNIC-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce halogen, alkyl, or other functional groups onto the aromatic rings .

Scientific Research Applications

2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The triazole moiety can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound’s aromatic rings can participate in π-π interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of a triazole ring and a naphthyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C20H14N6O3

Molecular Weight

386.4 g/mol

IUPAC Name

8-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C20H14N6O3/c1-29-17-5-3-2-4-16(17)25-8-6-14-12(18(25)27)10-13-15(23-14)7-9-26(19(13)28)20-21-11-22-24-20/h2-11H,1H3,(H,21,22,24)

InChI Key

DZLYWYZDPBZNIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5

Origin of Product

United States

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